molecular formula C13H17ClO2 B14720906 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one CAS No. 6313-28-6

1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one

Cat. No.: B14720906
CAS No.: 6313-28-6
M. Wt: 240.72 g/mol
InChI Key: KEMOKABOBGZZID-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one is an organic compound with a unique structure that includes a chlorophenyl group, a hydroxy group, and a dimethylpentanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one typically involves the hydrogenation of 1-(4-chlorophenyl)-4,4-dimethyl-pent-1-en-3-one. This process is carried out in the presence of alcohols and hydrogenation catalysts, such as support-free shaped bodies of pressed metal powders from the iron subgroup of transition group VIII of the Periodic Table . The reaction is conducted in a fixed bed reactor under controlled conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalyst systems to achieve efficient conversion rates and scalability. The use of fixed bed reactors and optimized reaction conditions ensures consistent product quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of 1-(4-chlorophenyl)-4,4-dimethylpentane-3-one.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one involves its interaction with specific molecular targets and pathways. The compound’s hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the chlorophenyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-4,4-dimethylpentane-3-one: Similar structure but lacks the hydroxy group.

    1-(4-Chlorophenyl)-1-hydroxy-4-methylpentan-3-one: Similar structure with a different substitution pattern on the pentanone backbone.

Uniqueness

1-(4-Chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one is unique due to the presence of both a hydroxy group and a chlorophenyl group, which confer distinct chemical and biological properties

Properties

CAS No.

6313-28-6

Molecular Formula

C13H17ClO2

Molecular Weight

240.72 g/mol

IUPAC Name

1-(4-chlorophenyl)-1-hydroxy-4,4-dimethylpentan-3-one

InChI

InChI=1S/C13H17ClO2/c1-13(2,3)12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7,11,15H,8H2,1-3H3

InChI Key

KEMOKABOBGZZID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

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